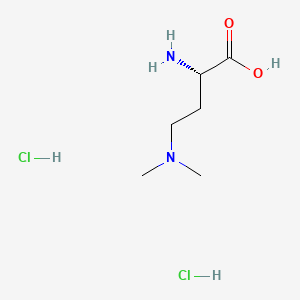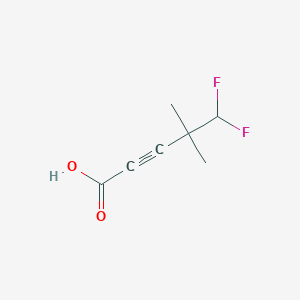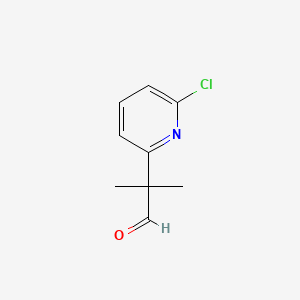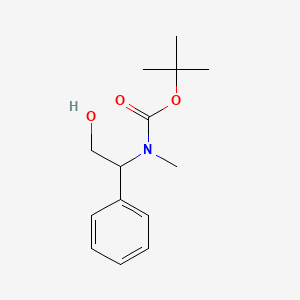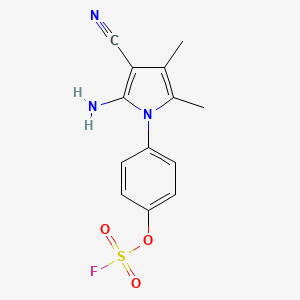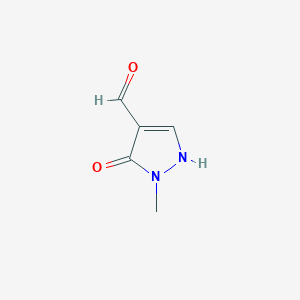
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science. This compound is particularly interesting due to its unique structure, which includes a hydroxyl group, a methyl group, and an aldehyde group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with N-methylformanilide and phosphorus oxychloride (POCl3) at low temperatures, followed by heating . Another method includes the oxidation of 1-methyl-5-amino-pyrazole using hydrogen peroxide in solvents like benzene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while maintaining the purity of the compound.
化学反応の分析
Types of Reactions
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Uniqueness
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the pyrazole ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)4(3-8)2-6-7/h2-3,6H,1H3 |
InChIキー |
VPMPJWOZHSDORS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CN1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)
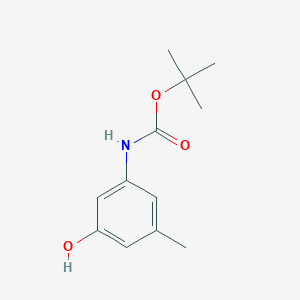


![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)

